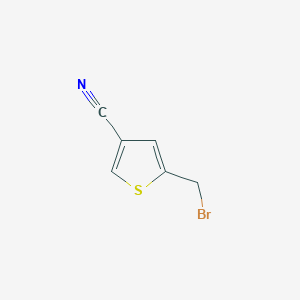

5-(Bromomethyl)thiophene-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)thiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNS/c7-2-6-1-5(3-8)4-9-6/h1,4H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHFDZCJGDWQGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C#N)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Strategic Approaches

Direct Bromination and Halogenation Techniques for Bromomethyl Introduction

A common and direct route to 5-(bromomethyl)thiophene-3-carbonitrile involves the selective halogenation of the methyl group of a 5-methylthiophene-3-carbonitrile (B1602947) precursor. This transformation typically employs radical bromination conditions to favor side-chain substitution over electrophilic addition to the aromatic thiophene (B33073) ring.

The introduction of a bromine atom onto the methyl group attached to the thiophene ring is a critical step. This side-chain halogenation is a type of free radical substitution reaction. The stability of the resulting benzylic-type radical intermediate, which is resonance-stabilized by the adjacent thiophene ring, facilitates this reaction. Careful control of reaction conditions is necessary to prevent competing reactions, such as bromination of the thiophene ring itself, which is susceptible to electrophilic attack. masterorganicchemistry.com The choice of brominating agent and the use of a radical initiator are key to achieving high selectivity for the desired product.

N-Bromosuccinimide (NBS) is the most widely used reagent for the selective bromination of positions allylic or benzylic to an aromatic ring, a process known as the Wohl-Ziegler reaction. masterorganicchemistry.com This method is highly effective for the conversion of 5-methylthiophene-3-carbonitrile to this compound. The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), and is initiated by light or a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). numberanalytics.comchemicalbook.comorgsyn.org

The mechanism proceeds through a radical chain reaction:

Initiation: The initiator (e.g., benzoyl peroxide) decomposes upon heating to form radicals, which then react with NBS to generate a bromine radical. numberanalytics.com

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of the thiophene precursor, forming a resonance-stabilized thienyl-methyl radical and hydrogen bromide (HBr). masterorganicchemistry.comnumberanalytics.com This HBr then reacts with NBS to produce a molecule of bromine (Br₂). masterorganicchemistry.com The newly formed Br₂ reacts with the thienyl-methyl radical to yield the final product, this compound, and another bromine radical, which continues the chain reaction. masterorganicchemistry.com

Termination: The reaction concludes when radicals combine with each other. numberanalytics.com

The key advantage of using NBS is that it maintains a very low, constant concentration of elemental bromine in the reaction mixture, which favors the radical substitution pathway over electrophilic addition to the double bonds of the thiophene ring. masterorganicchemistry.comyoutube.com

| Precursor | Reagent | Initiator | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-methylthiophene-2-carbonitrile* | N-Bromosuccinimide (NBS) | Benzoyl peroxide | Carbon tetrachloride (CCl₄) | Reflux, 6 hours | 86% | chemicalbook.com |

| 3-methylthiophene | N-Bromosuccinimide (NBS) | Benzoyl peroxide | Benzene (B151609) | Vigorous reflux | 71-79% | orgsyn.org |

*Data for a structurally analogous compound, demonstrating the typical efficacy of the method.

Multi-Step Synthesis Pathways Involving Thiophene Ring Formation

An alternative to direct functionalization is the construction of the thiophene ring itself. These multi-step pathways offer versatility in introducing various substituents onto the thiophene core.

The Gewald aminothiophene synthesis is a powerful multicomponent reaction for preparing polysubstituted 2-aminothiophenes. wikipedia.org The reaction typically involves the condensation of a ketone or aldehyde, an α-activated acetonitrile (B52724) (such as malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a base. wikipedia.orgarkat-usa.org

The mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) compound to form an α,β-unsaturated nitrile intermediate. wikipedia.orglookchem.com This is followed by the addition of sulfur to the β-carbon, cyclization, and subsequent tautomerization to yield the 2-aminothiophene product. wikipedia.org

To synthesize a precursor for this compound, one could start with propanal, malononitrile, and sulfur. This would yield 2-amino-5-methylthiophene-3-carbonitrile. chemspider.comnih.gov This intermediate would then require further modification, most notably the removal of the 2-amino group. This can be achieved through a Sandmeyer-type reaction, which involves diazotization of the amino group followed by reductive deamination to give 5-methylthiophene-3-carbonitrile. This product could then undergo radical bromination as described in section 2.1.2.

| Carbonyl Component | Active Methylene Component | Sulfur Source | Base Catalyst | Resulting Intermediate |

|---|---|---|---|---|

| Propanal | Malononitrile | Elemental Sulfur | Organic amine (e.g., triethylamine) | 2-amino-5-methylthiophene-3-carbonitrile |

The formation of the thiophene ring can also be achieved through pathways involving Michael-type additions and subsequent intramolecular cyclizations. The thia-Michael addition, a conjugate addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound, is a key C-S bond-forming reaction. srce.hr

In a potential synthetic route, a suitable sulfur-containing nucleophile could undergo a Michael addition to an appropriately substituted electron-deficient alkene. The resulting adduct would be designed to undergo a subsequent intramolecular cyclization and dehydration/aromatization to form the thiophene ring. lnu.edu.cn For instance, the reaction between a β-keto ester and a sulfur-containing reagent could lead to a Michael adduct that, upon cyclization, forms a substituted thiophene. While a direct, established route to this compound using this method is not prominently documented, the principles of Michael additions offer a flexible, albeit more complex, strategic approach to constructing the core thiophene heterocycle. lnu.edu.cnlew.ro

Nitrile Group Introduction Strategies

The carbonitrile (−C≡N) group is a key functional group in the target molecule. wikipedia.org Its introduction can be a distinct step in the synthesis or it can be incorporated from the start.

As discussed in section 2.2.1, the Gewald reaction provides a highly efficient method for incorporating the nitrile group directly onto the thiophene ring during its formation. By using an α-cyanoester or malononitrile as one of the three core components, the 3-carbonitrile substituent is installed from the outset. arkat-usa.org This is often the most atom-economical and straightforward approach.

Alternatively, the nitrile group can be introduced onto a pre-existing thiophene ring. One classic method is the Sandmeyer reaction. This would involve starting with a 3-aminothiophene derivative. The amino group is first converted to a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid). The resulting diazonium salt is then treated with a copper(I) cyanide salt (CuCN), which displaces the diazonium group and installs the nitrile. This strategy would be viable if a suitable 3-aminothiophene precursor were more readily accessible than the corresponding nitrile.

Catalyst Systems and Reaction Condition Optimization

The efficiency and success of synthetic routes toward functionalized thiophenes are heavily reliant on the choice of catalyst systems and the meticulous optimization of reaction conditions. Palladium complexes are among the most widely used and effective catalysts, particularly for cross-coupling reactions that are pivotal in building the substituted thiophene framework. bohrium.com

The Suzuki-Miyaura cross-coupling reaction, for instance, typically employs a palladium(0) catalyst to couple a halo-thiophene with a boronic acid. nih.govnih.gov A common and effective catalyst for this transformation is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. researchgate.net The optimization of this reaction involves screening various parameters to maximize the yield of the desired product. Key variables include the base, solvent system, and temperature.

Research on the synthesis of related 2,5-disubstituted thiophenes has shown that the choice of base is critical. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently tested. researchgate.net Similarly, the solvent system plays a crucial role; mixtures of an organic solvent like 1,4-dioxane (B91453) or toluene (B28343) with water are often employed to facilitate the dissolution of both organic and inorganic reagents. nih.gov The reaction temperature is also optimized to ensure a reasonable reaction rate without promoting side reactions or catalyst decomposition.

The following table illustrates the optimization of a Suzuki cross-coupling reaction for the synthesis of 5-aryl-thiophene derivatives, demonstrating the impact of different solvents on the reaction yield.

| Entry | Solvent System (v/v) | Yield (%) |

| 1 | 1,4-Dioxane/H₂O (4:1) | 71.5 |

| 2 | Toluene | 50.2 |

| 3 | Acetonitrile | <10 |

| 4 | Dimethylformamide (DMF) | 45.3 |

| 5 | Tetrahydrofuran (B95107) (THF) | 30.7 |

This table is representative of optimization studies for Suzuki reactions on thiophene scaffolds, adapted from findings on related compounds. nih.gov

Iii. Chemical Transformations and Reaction Mechanisms

Reactivity of the Bromomethyl Moiety

The bromomethyl group (-CH₂Br) attached to the thiophene (B33073) ring at the 5-position is a primary alkyl halide. The bromine atom, being a good leaving group, makes the adjacent carbon atom electrophilic and susceptible to attack by various nucleophiles. This reactivity is analogous to that of benzyl (B1604629) bromide, where the adjacent aromatic ring stabilizes the transition states of substitution reactions.

The primary mode of reaction for the bromomethyl group is nucleophilic substitution, typically proceeding through an Sₙ2 mechanism. A range of nucleophiles can displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Common nucleophilic substitution reactions include:

Alkoxylation and Aryloxylation: Reaction with alkoxides (RO⁻) or phenoxides (ArO⁻) yields the corresponding ethers.

Thiolation: Thiolates (RS⁻) react to form thioethers.

Cyanation: The use of cyanide salts, such as potassium cyanide (KCN), extends the carbon chain by one carbon, forming a new nitrile. For instance, the reaction of similar chloromethyl-substituted heterocycles with KCN has been shown to produce the corresponding acetonitrile (B52724) derivatives beilstein-journals.orgnih.gov. This transformation is a valuable method for introducing a -CH₂CN group.

Amination: Amines can act as nucleophiles to form substituted aminomethylthiophenes.

The table below summarizes representative nucleophilic substitution reactions based on the reactivity of similar benzylic and heterocyclic halides.

| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Class |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | Ether | |

| Thiolate (RS⁻) | Sodium Thiophenolate (NaSPh) | Thioether | |

| Cyanide (CN⁻) | Potassium Cyanide (KCN) | Acetonitrile Derivative | |

| Amine (R₂NH) | Diethylamine (Et₂NH) | Tertiary Amine |

This table presents expected products based on established reactivity patterns of similar alkyl halides.

The electrophilic carbon of the bromomethyl group readily reacts with tertiary amines and thiourea (B124793) to form quaternary ammonium (B1175870) and thiouronium salts, respectively. mdpi.com These reactions are extensions of nucleophilic substitution.

Quaternary Ammonium Salts: Tertiary amines, acting as nucleophiles, attack the bromomethyl group to form a stable C-N bond, resulting in a positively charged quaternary ammonium cation with the bromide as the counter-ion. nih.govnih.govresearchgate.netchemrxiv.org This quaternization reaction is a standard method for synthesizing such salts, which have applications across various fields of chemistry. mdpi.com

Thiouronium Salts: Thiourea, with its nucleophilic sulfur atom, reacts similarly with 5-(Bromomethyl)thiophene-3-carbonitrile. The sulfur atom displaces the bromide to form an S-alkylisothiouronium salt, commonly referred to as a thiouronium salt. These salts are stable, crystalline solids and are useful intermediates, for example, in the synthesis of thiols.

Transformations of the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group that can undergo both hydrolysis to form carboxylic acids and reduction to form primary amines.

The hydrolysis of the nitrile group in this compound can be achieved under either acidic or basic conditions to yield 5-(bromomethyl)thiophene-3-carboxylic acid. The reaction proceeds via an amide intermediate. researchgate.net

Acid-Catalyzed Hydrolysis: Heating the nitrile in the presence of a strong aqueous acid (e.g., H₂SO₄ or HCl) first protonates the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the resulting amide lead to the carboxylic acid and an ammonium salt.

Base-Catalyzed Hydrolysis: Treatment with a strong aqueous base (e.g., NaOH or KOH) involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. The intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide under basic conditions yields a carboxylate salt and ammonia. Acidification of the reaction mixture is then required to obtain the final carboxylic acid product. A similar hydrolysis of a cyano group on a substituted thiophene ring to a carboxylic acid has been demonstrated in the synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid. youtube.com

The nitrile group can be reduced to a primary amine, 5-(aminomethyl)thiophene-3-carbonitrile, using powerful reducing agents. This transformation is a key step in the synthesis of various biologically active molecules.

Common reducing agents for this conversion include lithium aluminum hydride (LiAlH₄) and, in some cases, catalytic hydrogenation. researchgate.net Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles unless used in combination with activating agents. researchgate.netmasterorganicchemistry.comresearchgate.netumn.edu

The reaction with LiAlH₄ typically involves:

Addition of the nitrile to a solution of LiAlH₄ in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). ic.ac.ukorgsyn.org

The hydride (H⁻) from the AlH₄⁻ complex attacks the electrophilic carbon of the nitrile group. This process occurs twice to form a metal-amine complex.

Careful quenching of the reaction mixture with water, followed by an aqueous workup, hydrolyzes the complex to liberate the primary amine. ic.ac.ukorgsyn.orgmasterorganicchemistry.com

The table below outlines the reagents commonly used for nitrile reduction.

| Reagent | Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous THF/ether, 2. Aqueous workup | Primary Amine |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Raney Ni, Pd) | Primary Amine |

| Sodium Borohydride (NaBH₄) / CoCl₂ | Methanol | Primary Amine |

This table provides general conditions for nitrile reduction reactions.

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. However, the reactivity and regioselectivity of this reaction on this compound are significantly influenced by the two existing substituents.

Directing Effects of Substituents:

The nitrile group (-CN) at the 3-position is a strong electron-withdrawing group and acts as a deactivating meta-director.

The bromomethyl group (-CH₂Br) at the 5-position is weakly deactivating due to the inductive effect of the bromine atom. However, like alkyl groups, it is considered an ortho, para-director.

In the thiophene ring system, the positions adjacent to the sulfur atom (C2 and C5) are the most reactive towards electrophiles. In this molecule, the C5 position is already substituted. The remaining open positions are C2 and C4.

The nitrile group at C3 will direct incoming electrophiles to the C5 position (which is blocked) and to a lesser extent to the C2 position relative to itself (meta-directing).

The bromomethyl group at C5 will direct incoming electrophiles to the C4 position (ortho) and the C2 position (para).

Considering these directing effects, electrophilic attack is most likely to occur at the C2 or C4 positions. Predicting the major product can be complex and is often determined experimentally. However, studies on the nitration of 3-bromothiophene (B43185) using nitric acid and trifluoroacetic anhydride (B1165640) have shown that the major product is 3-bromo-2-nitrothiophene, indicating a preference for substitution at the C2 position, adjacent to the sulfur atom. researchgate.netsemanticscholar.org This suggests that electrophilic substitution on this compound might also favor the C2 position. Thiophenes are generally more reactive than benzene (B151609) and can be nitrated under milder conditions, as the use of strong acid mixtures like HNO₃/H₂SO₄ can lead to degradation of the thiophene ring. semanticscholar.orgstackexchange.commasterorganicchemistry.com Similarly, bromination of substituted thiophenes, for instance with N-bromosuccinimide (NBS), often proceeds regioselectively based on the electronic nature of the existing substituents. researchgate.netjcu.edu.au

Oxidative and Reductive Transformations of the Thiophene Core

The thiophene ring, a core component of this compound, is an aromatic heterocycle that can undergo both oxidative and reductive transformations, although it possesses significant resonance stabilization energy that can make it less prone to dearomatization compared to other heteroarenes like furan (B31954) or pyrrole. researchgate.net The nature of the substituents on the ring can significantly influence the course and rate of these reactions.

Oxidative Transformations

Oxidation of the thiophene core can occur at the sulfur atom or the carbon-carbon double bonds. wikipedia.org The primary oxidation products are typically thiophene S-oxides and the more stable thiophene 1,1-dioxides (sulfones). nih.govresearchgate.net

S-Oxidation : The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) and subsequently to a sulfone. nih.gov This process is often achieved using oxidizing agents like hydrogen peroxide, frequently catalyzed by metal complexes such as methyltrioxorhenium(VII). nih.govscispace.com The reaction proceeds stepwise, first forming the thiophene S-oxide intermediate, which is then further oxidized to the sulfone. nih.govscispace.com Thiophene-S-oxides are generally unstable unless bulky substituents are present at the 2- and 5-positions. nih.gov In the context of this compound, the presence of an electron-withdrawing cyano group would likely decrease the rate of the initial oxidation to the sulfoxide, as this step involves the nucleophilic attack of the sulfur atom on the oxidant. nih.govscispace.com Conversely, the conversion of the sulfoxide to the sulfone may be less affected or even accelerated by this substitution pattern. nih.govscispace.com

Epoxidation : Oxidation can also lead to the formation of a thiophene-2,3-epoxide. wikipedia.org This intermediate is highly reactive and can rearrange, for example, to thiophene-2-one. wikipedia.orgnih.gov This pathway is considered a minor route when using reagents like trifluoroperacetic acid. wikipedia.org Metabolic studies on thiophene-containing drugs also indicate that ring epoxidation is a viable biotransformation pathway, alongside S-oxidation. nih.govfemaflavor.org

The choice of oxidant and reaction conditions is crucial in determining the product distribution. researchgate.net Common reagents used for these transformations are summarized in the table below.

| Oxidizing Agent | Typical Product(s) | Reference(s) |

| Hydrogen Peroxide (H₂O₂) with CH₃ReO₃ | Thiophene S-oxide, Thiophene 1,1-dioxide (Sulfone) | nih.gov, scispace.com |

| Trifluoroperacetic acid | Thiophene S-oxide, Thiophene 1,1-dioxide, Thiophene-2-one | wikipedia.org |

| m-Chloroperbenzoic acid (m-CPBA) | Thiophene 1-oxides, Thiophene 1,1-dioxides | researchgate.net |

Reductive Transformations

Reduction of the thiophene ring disrupts its aromaticity. studysmarter.co.uk

Ring Reduction : Catalytic hydrogenation of thiophene can lead to the fully saturated ring, tetrahydrothiophene. studysmarter.co.uk This reaction breaks the aromatic system and reduces the double bonds to single bonds. studysmarter.co.uk

Reductive Dearomatization : In specific cases, substituted thiophenes can undergo reductive dearomatization and fragmentation. researchgate.net For example, the reduction of a 2-nitrothiophene (B1581588) with zinc and acetic acid resulted in an acyclic nitrile, demonstrating a remarkable and uncommon reaction pathway. researchgate.net

Side-Chain Reduction : While not a transformation of the core itself, the nitrile group in this compound can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving the thiophene ring is essential for predicting reactivity and controlling product formation. The reactivity of thiophene is often compared to benzene, though the sulfur heteroatom introduces unique electronic properties and reaction pathways. numberanalytics.comrsc.org Thiophene is generally more reactive than benzene in electrophilic substitution reactions due to the electron-donating effect of the sulfur atom. nih.govnumberanalytics.compearson.com

Computational chemistry has become an indispensable tool for investigating the mechanisms of thiophene reactions. researchgate.netresearchgate.net Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to model reaction pathways, calculate the energies of intermediates and transition states, and understand the electronic structure of thiophene derivatives. researchgate.net

Methodologies : Studies on fused thiophenes suggest that the B3LYP functional is a reliable method for such investigations. researchgate.net For photochemical reactions, more advanced methods like the complete active space self-consistent field (CASSCF) are employed to explore reaction mechanisms and identify key structures such as conical intersections, which are crucial in phototranspositions. researchgate.net

Applications : Computational studies have been used to elucidate the mechanisms of various reactions, including photochemical isomerizations of substituted thiophenes. researchgate.net These studies can compare different proposed pathways, such as internal cyclization or zwitterionic routes, and determine the most energetically favorable mechanism. researchgate.net For thiophene-containing drugs, computational approaches can help predict metabolic pathways by modeling the interaction with enzymes like cytochrome P450 and evaluating the likelihood of S-oxidation versus ring epoxidation. nih.govnih.gov

The course of a chemical reaction is dictated by the sequence of intermediates and transition states along the reaction coordinate.

Intermediates in Electrophilic Substitution : In electrophilic aromatic substitution, the key intermediate is a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex. numberanalytics.com The sulfur atom in the thiophene ring helps to stabilize this intermediate through the participation of its lone pair electrons, which explains the higher reactivity of thiophene compared to benzene. numberanalytics.compearson.com

Intermediates in Oxidation : As discussed, the oxidation of the thiophene ring proceeds through highly reactive intermediates. femaflavor.org Thiophene S-oxides and thiophene epoxides are key intermediates in both chemical and metabolic oxidation processes. nih.govfemaflavor.org These electrophilic intermediates are often not isolated but are trapped by nucleophiles, such as glutathione (B108866) in biological systems, to form stable products. nih.govfemaflavor.org The formation of these intermediates is a critical step that often leads to the bioactivation of thiophene-containing compounds. femaflavor.org

Transition States : Computational studies are vital for characterizing the geometry and energy of transition states, which represent the energy maxima along a reaction pathway. researchgate.net For instance, in photochemical isomerizations, the structures of conical intersections, which act as funnels for the reaction, have been computationally determined, providing a more accurate explanation for the observed photoproducts than earlier proposed mechanisms. researchgate.net

Iv. Advanced Synthetic Applications and Material Science Prospects

Building Block in Complex Molecular Architectures

The dual functionality of 5-(Bromomethyl)thiophene-3-carbonitrile provides a platform for constructing intricate molecular designs. The bromomethyl group serves as a reactive handle for nucleophilic substitution and cross-coupling reactions, while the nitrile group and the thiophene (B33073) ring itself offer sites for further chemical transformations, enabling the synthesis of complex molecules with tailored properties.

Thiophene derivatives are foundational components in many pharmaceuticals and functional materials. This compound is an excellent starting material for producing polysubstituted thiophenes. The labile bromine atom in the methyl group is readily displaced by a wide range of nucleophiles (e.g., amines, thiols, alkoxides), allowing for the introduction of diverse side chains at the 5-position.

Furthermore, the thiophene ring can undergo additional substitutions. For example, the C2 position (alpha to the sulfur) can be selectively metalated and subsequently reacted with various electrophiles. This, combined with the reactivity of the existing substituents, opens a pathway to tri- and tetra-substituted thiophene derivatives that would be challenging to synthesize through other routes. The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the molecular diversity achievable from this single precursor.

| Reactive Site | Type of Reaction | Reagents/Conditions | Resulting Functional Group |

|---|---|---|---|

Bromomethyl Group (-CH₂Br) | Nucleophilic Substitution | R-NH₂, R-SH, R-O⁻ | Aminomethyl, Thiomethyl, Alkoxymethyl |

| Thiophene Ring (C2) | Metalation-Substitution | 1. n-BuLi 2. Electrophile (e.g., R-CHO) | Introduction of a new substituent at C2 |

Nitrile Group (-CN) | Hydrolysis | H₃O⁺, heat | Carboxylic Acid (-COOH) |

Nitrile Group (-CN) | Reduction | LiAlH₄ or H₂, catalyst | Aminomethyl (-CH₂NH₂) |

The compound is a key intermediate for synthesizing fused heterocyclic systems, which are prevalent in pharmaceuticals and electronic materials. The adjacent reactive sites can participate in intramolecular cyclization reactions to form bicyclic structures like thieno[3,2-b]thiophene (B52689) or other annulated systems. For instance, the bromomethyl group can react with a nucleophile that is tethered to an adjacent position on the ring, leading to ring closure. Photochemical oxidative cyclization is another powerful method for creating fused systems from appropriately substituted thiophene precursors. These fused structures often exhibit enhanced electronic conjugation and planarity, which are desirable properties for materials used in organic electronics.

Role in Polymer Chemistry and Organic Electronics

In the realm of material science, this compound serves as a functional monomer for the synthesis of advanced polymers with applications in organic electronics. The specific substituents on the thiophene ring allow for fine-tuning of the resulting polymer's electronic and physical properties.

Polythiophenes are a major class of conducting polymers used in a variety of electronic devices. The properties of these polymers, such as conductivity, solubility, and processability, are highly dependent on the nature of the side chains attached to the thiophene backbone.

This compound can be incorporated into polythiophene chains through several well-established polymerization methods, including chemical oxidative polymerization (e.g., with FeCl₃) or metal-catalyzed cross-coupling reactions (e.g., Kumada, Rieke, or Stille). To be used in these coupling reactions, the monomer would typically first be halogenated at the 2-position. The resulting polymer would feature a backbone of conjugated thiophene units, with cyanomethyl and bromomethyl functionalities as side chains.

The electron-withdrawing nature of the nitrile group can lower the polymer's HOMO and LUMO energy levels, which is crucial for tuning the electronic characteristics of devices. The bromomethyl group provides a reactive site for post-polymerization modification, enabling the attachment of other functional groups to further tailor the polymer's properties after the main chain has been formed.

The unique electronic properties of polymers derived from this compound make them promising candidates for use in OLEDs and FETs. In OLEDs, materials with well-matched energy levels are required for efficient charge injection and transport, leading to light emission. The tunable energy levels imparted by the cyano-substituent can help in designing materials for specific layers (e.g., hole transport or emissive layers) within an OLED stack.

For FETs, the mobility of charge carriers (holes or electrons) through the polymer film is a critical parameter. The nitrile group, being electron-withdrawing, can enhance electron affinity, potentially leading to materials with n-type or ambipolar charge transport characteristics, which are less common but highly sought after for certain transistor applications. Furthermore, the ability to modify the polymer via the bromomethyl handle allows for the introduction of side chains that can influence the polymer's packing and morphology, which in turn strongly affects charge mobility.

In organic photovoltaic (OPV) cells, polythiophenes are frequently used as the electron-donating material in a bulk heterojunction active layer. The performance of an OPV device is determined by factors such as the polymer's light absorption range, its HOMO/LUMO energy levels, and the morphology of the blend with an electron acceptor.

Utilizing this compound as a monomer allows for precise control over these key parameters. The cyano group helps to lower the HOMO level of the polymer, which can lead to a higher open-circuit voltage (Voc) in the solar cell. The ability to modify the side chains can also be used to optimize the polymer's solubility and film-forming properties, ensuring the formation of a favorable nanostructured morphology in the active layer for efficient exciton (B1674681) dissociation and charge collection.

| Functional Group | Electronic Effect | Impact on Polymer Property | Benefit for Device Application |

|---|---|---|---|

Nitrile (-CN) | Strongly Electron-Withdrawing | Lowers HOMO/LUMO energy levels | Higher Voc in OPVs; potential for n-type transport in FETs |

Bromomethyl (-CH₂Br) | Reactive Site | Enables post-polymerization modification | Tunable solubility, morphology, and electronic properties |

| Thiophene Ring | π-Conjugated System | Forms the conducting polymer backbone | Provides pathway for charge transport in all electronic devices |

Precursor for Functional Materials

The thiophene moiety is a cornerstone in the development of various functional organic materials due to its environmental stability and excellent electronic properties. The presence of both a reactive handle (bromomethyl) and a polar, electron-accepting group (carbonitrile) on the thiophene ring in this compound makes it a promising precursor for a range of sophisticated materials.

Thiophene-containing polymers are renowned for their application in electrochromic devices, which can change color upon the application of an electrical potential. The underlying principle involves reversible redox reactions that alter the electronic structure of the polymer, thereby changing its light absorption properties. While direct polymerization of this compound can be complex, its utility lies in its role as a building block for more elaborate monomer designs.

The bromomethyl group allows for the facile introduction of this thiophene unit onto other electroactive molecules or polymer backbones through nucleophilic substitution reactions. For instance, it can be used to functionalize existing conjugated polymers to fine-tune their electronic and optical properties. The electron-withdrawing nature of the nitrile group can significantly influence the bandgap of the resulting conjugated system, which in turn affects the color of both the neutral and oxidized states of the material.

Table 1: Representative Electrochromic Properties of Thiophene-Based Polymers This table showcases typical properties of electrochromic polymers derived from thiophene derivatives, illustrating the potential performance of materials incorporating the this compound moiety.

| Polymer System | Oxidation Potential (V) | Wavelength of Maximum Absorption (nm) - Neutral | Wavelength of Maximum Absorption (nm) - Oxidized | Color Change |

| Poly(3-hexylthiophene) | 0.8 | 450 | 800 | Red to Blue |

| Poly(3,4-ethylenedioxythiophene) | -0.6 | 600 | - | Blue to Transparent |

| Carbazole-Thiophene Copolymer | 0.95 | 430 | 750, 1100 | Yellow to Green/Blue |

Data is representative and compiled from various sources on thiophene-based electrochromic polymers.

Thiophene rings are often incorporated into the rigid core of liquid crystalline molecules due to their linear geometry, which favors the formation of mesophases. The synthesis of such materials often involves the connection of rigid aromatic units through flexible spacer groups. This compound can serve as a key intermediate in the synthesis of thiophene-based liquid crystals.

Near-infrared (NIR) dyes, which absorb and emit light in the 700-1400 nm range, are of significant interest for applications in biomedical imaging, optical data storage, and telecommunications. The design of NIR dyes often involves the creation of extended π-conjugated systems with strong electron donor and acceptor groups.

The 3-cyanothiophene unit can act as an effective electron acceptor in donor-acceptor-donor (D-A-D) or donor-π-acceptor (D-π-A) type chromophores. This compound provides a convenient starting point for the synthesis of such dyes. The bromomethyl group can be used to anchor the thiophene acceptor unit to a larger conjugated system or to introduce solubilizing groups. The combination of the thiophene ring's electron-rich nature with the powerful electron-withdrawing capability of the nitrile group can lead to a significant intramolecular charge transfer (ICT) character in the excited state, which is a key factor in achieving long-wavelength absorption and emission.

Table 2: Properties of a Representative Thiophene-Containing NIR Dye This table illustrates the typical photophysical properties of a donor-acceptor NIR dye incorporating a thiophene unit, highlighting the potential characteristics of dyes synthesized from this compound.

| Dye Structure Type | Donor Group | Acceptor Moiety | Max Absorption (nm) | Max Emission (nm) |

| D-π-A | Triphenylamine | Thiophene-dicyanovinyl | 720 | 850 |

Data is illustrative of thiophene-based donor-acceptor NIR dyes.

Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions to construct large, well-defined molecular assemblies. The specific functionalities of this compound make it an intriguing building block for the design of molecules capable of self-assembly and molecular recognition.

The synthesis of molecules that can self-assemble into ordered structures often requires the precise placement of functional groups that can engage in specific non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. The thiophene ring itself is known to participate in π-π stacking interactions, which can drive the self-assembly process.

The bromomethyl group of this compound can be used to attach moieties that promote self-assembly, such as hydrogen-bonding units (e.g., amides, ureas) or long alkyl chains that can induce organization through solvophobic effects. The nitrile group can also participate in dipole-dipole interactions and weak hydrogen bonding, further directing the assembly process.

Molecular recognition involves the specific binding of a host molecule to a guest molecule through a combination of non-covalent interactions. The design of synthetic host molecules often incorporates rigid scaffolds and specific functional groups to create a binding pocket with a defined shape and electronic character.

This compound can be utilized as a component in the synthesis of macrocyclic or acyclic host molecules. The thiophene unit provides a degree of rigidity, while the nitrile group can act as a hydrogen bond acceptor or a metal coordination site. The bromomethyl group allows for the covalent linkage of this recognition unit to other parts of the host architecture, enabling the construction of complex and highly selective molecular receptors.

V. Organometallic Catalysis in Functionalization

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are instrumental in the selective functionalization of halogenated thiophenes. The differential reactivity of the C-Br bond in the bromomethyl group versus a potential halogen on the thiophene (B33073) ring allows for regioselective modifications.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides. nih.gov In the context of functionalizing thiophene derivatives, this reaction is particularly effective for arylation. While direct studies on 5-(bromomethyl)thiophene-3-carbonitrile are not extensively documented, research on analogous structures, such as 2-bromo-5-(bromomethyl)thiophene (B1590285), provides valuable insights into the reaction's feasibility and conditions. nih.gov

In a typical Suzuki-Miyaura reaction, the thiophene substrate is reacted with an arylboronic acid in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base. nih.gov The reaction is often carried out in a mixed solvent system, like 1,4-dioxane (B91453) and water, to facilitate the dissolution of both the organic and inorganic reagents. nih.gov The base, commonly potassium phosphate (B84403) (K₃PO₄), plays a crucial role in the transmetalation step of the catalytic cycle. nih.gov

The reaction proceeds regioselectively, with the palladium catalyst preferentially undergoing oxidative addition at the more reactive C-Br bond on the thiophene ring over the C-Br bond of the bromomethyl group. nih.gov This selectivity allows for the targeted introduction of aryl substituents at the 5-position of the thiophene ring, leaving the bromomethyl group available for subsequent transformations. The electronic nature of the substituents on the arylboronic acid can influence the reaction yield. nih.gov

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of a Brominated Thiophene Derivative

| Parameter | Condition |

| Thiophene Substrate | 2-bromo-5-(bromomethyl)thiophene |

| Coupling Partner | Arylboronic acid |

| Catalyst | Pd(PPh₃)₄ (2.5 mol%) |

| Base | K₃PO₄ |

| Solvent | 1,4-dioxane/H₂O (4:1) |

| Temperature | 90°C |

| Reaction Time | 12 hours |

This data is based on the coupling of a related isomer and serves as a model for the potential reaction of this compound. nih.gov

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and its ability to form C-C bonds involving sp³, sp², and sp hybridized carbon atoms. wikipedia.org For the functionalization of this compound, Negishi coupling could be employed to introduce alkyl, aryl, or vinyl groups at a halogenated position on the thiophene ring.

The preparation of the required organozinc reagent can be achieved through various methods. The reaction typically proceeds under inert conditions, and the choice of palladium catalyst and ligand can significantly impact the reaction's efficiency. The functional group tolerance of the Negishi coupling is a key advantage, potentially allowing for the direct use of substrates with sensitive moieties like the nitrile group. nih.gov In the synthesis of complex thiophene-containing structures, the Negishi coupling has been successfully used to form bonds at the β-positions of thiophenes, which is analogous to the 3-position of the target compound. thieme-connect.com

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental for the introduction of alkynyl moieties onto the thiophene ring. The reaction is generally carried out in the presence of a base, such as an amine, which also often serves as the solvent. wikipedia.org

While specific examples with this compound are scarce, the Sonogashira coupling of various bromothiophenes is well-established. researchgate.net The reaction conditions are generally mild, making it suitable for substrates with various functional groups. wikipedia.org The choice of palladium catalyst, copper source, and base can be optimized to achieve high yields. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

Table 2: General Conditions for Sonogashira Coupling

| Parameter | Condition |

| Substrate | Aryl or vinyl halide |

| Coupling Partner | Terminal alkyne |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₂Cl₂) |

| Co-catalyst | Copper(I) salt (e.g., CuI) |

| Base | Amine (e.g., triethylamine) |

| Solvent | Amine or other organic solvent |

These are general conditions and would require optimization for the specific substrate. wikipedia.orgorganic-chemistry.org

The Stille coupling involves the reaction of an organostannane (organotin compound) with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.org A significant advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. wikipedia.orgthermofisher.com

This reaction could be applied to this compound to introduce various organic groups (alkyl, vinyl, aryl, etc.) at a halogenated position on the thiophene ring. The catalytic cycle of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org The choice of palladium catalyst, ligand, and reaction conditions can be tailored to the specific substrates. The toxicity of organotin compounds is a notable drawback of this method. wikipedia.org

Nickel-Catalyzed Reactions in Polymer Synthesis

Nickel catalysts have emerged as a cost-effective and efficient alternative to palladium for certain cross-coupling reactions, particularly in the synthesis of conjugated polymers based on thiophene.

Nickel-catalyzed deprotonative polycondensation is a powerful method for the synthesis of regioregular polythiophenes. rsc.org This approach involves the deprotonation of a C-H bond on the thiophene monomer, followed by a nickel-catalyzed cross-coupling reaction. rsc.org For a monomer like a substituted 3-cyanothiophene, this method could potentially be used to create polymers with interesting electronic and optical properties.

The process typically utilizes a bulky magnesium amide base, such as chloromagnesium 2,2,6,6-tetramethylpiperidide lithium chloride (TMPMgCl·LiCl), also known as the Knochel-Hauser base, to selectively deprotonate the most acidic C-H bond on the thiophene ring. rsc.orgcore.ac.uk The resulting organomagnesium species then undergoes polymerization in the presence of a nickel catalyst, such as NiCl₂(dppe) (where dppe is 1,2-bis(diphenylphosphino)ethane). acs.org

This method can lead to the formation of head-to-tail (HT) coupled polythiophenes, which exhibit enhanced electronic properties due to improved planarity and intermolecular π-π stacking. acs.org The living nature of this polymerization under certain conditions also allows for the synthesis of block copolymers by the sequential addition of different thiophene monomers. core.ac.uk

Table 3: Typical Reagents for Nickel-Catalyzed Deprotonative Polycondensation of Thiophenes

| Reagent | Function |

| Thiophene Monomer | Building block of the polymer |

| TMPMgCl·LiCl | Deprotonating agent |

| Nickel Catalyst (e.g., NiCl₂(dppe)) | Catalyst for C-C bond formation |

This table outlines the key components for this type of polymerization. rsc.orgcore.ac.uk

C-H Functionalization Polycondensation

Direct C-H functionalization polycondensation has emerged as a powerful and atom-economical method for synthesizing conjugated polymers from thiophene monomers. This approach avoids the pre-functionalization of monomers, which is often required in traditional cross-coupling polymerizations. Nickel-catalyzed C-H/C-X polycondensation of 2-(4-haloaryl)thiophene monomers, utilizing a Knochel–Hauser base (TMPMgCl·LiCl), has been shown to produce polymers like poly(2,5-thienylene-1,4-phenylene) and poly(2,5-thienylenepyridine-2,5-diyl) in reasonable yields. researchgate.net

The process involves the deprotonative metalation of a C-H bond on the thiophene ring, followed by a cross-coupling reaction with a C-X bond on another monomer unit. For instance, the polymerization of 2-chloro-3-substituted thiophenes can proceed with a stoichiometric amount of a magnesium amide, such as TMPMgCl·LiCl, or with a Grignard reagent and a catalytic amount of a secondary amine in the presence of a nickel catalyst. researchgate.net Head-to-tail (HT) regioregular poly(3-hexylthiophene) has been synthesized via a nickel(II)-catalyzed deprotonative C-H functionalization polycondensation of 2-(phenylsulfonyl)-3-hexylthiophene. acs.org

The choice of catalyst and ligands is crucial for the efficiency and control of the polymerization. While catalysts like NiCl2(dppe) are effective for bromothiophenes, nickel catalysts bearing N-heterocyclic carbene (NHC) ligands have been found to be more effective for the polymerization of less reactive chlorothiophenes, allowing for controlled molecular weight and molecular weight distribution. researchgate.net This methodology represents a significant advancement in creating well-defined polythiophene materials.

Table 1: Key Features of C-H Functionalization Polycondensation of Thiophenes

| Feature | Description | Relevant Compounds/Catalysts |

|---|---|---|

| Method | Direct coupling of C-H bonds with C-X bonds, avoiding pre-metalation of monomers. | Thiophene derivatives, Haloarenes |

| Catalysts | Primarily Nickel-based catalysts. researchgate.netacs.org | NiCl2(dppp), Ni-NHC complexes researchgate.netresearchgate.net |

| Bases | Strong, non-nucleophilic bases for deprotonation. | TMPMgCl·LiCl (Knochel-Hauser base) researchgate.net |

| Polymers | Produces π-conjugated poly(thienylenearylene)s. researchgate.net | Poly(3-hexylthiophene), Poly(benzodithiophene) researchgate.netacs.org |

| Advantages | Atom-economical, simplifies monomer synthesis. | N/A |

Catalyst Design and Optimization in Thiophene Functionalization

The design and optimization of catalysts are paramount for achieving high efficiency, selectivity, and functional group tolerance in the C-H functionalization of thiophenes. The choice of metal center, ligand, and reaction conditions can dramatically influence the outcome of the reaction.

Palladium and nickel catalysts are widely employed in thiophene functionalization. researchgate.netnih.gov For instance, in a direct vicinal difunctionalization of thiophenes, a palladium/norbornene (Pd/NBE) cooperative catalysis system was developed. nih.gov Optimization studies revealed that an arsine ligand, AsPh3, was superior to phosphine (B1218219) and phosphite (B83602) ligands, delivering the desired C4,5-difunctionalized thiophene product in high yield. nih.gov The unique amide-based norbornene ligand also proved to be critical for the reaction's success. nih.gov

In the context of asymmetric synthesis, catalyst design is even more critical. The atroposelective synthesis of benzothiophene (B83047) derivatives has been achieved through the rational design of substrates and the use of chiral Brønsted base catalysts. rsc.orgrsc.org In one study, a series of quinine-derived amide and thiourea (B124793) catalysts were screened, with a specific quinine-derived amide providing the best enantioselectivity. rsc.orgrsc.org Further optimization of the solvent and temperature was crucial to achieve excellent yield and high enantiomeric excess. rsc.orgrsc.org These examples underscore the multi-parameter optimization required in catalyst system design, involving not just the metal and ligand but the entire reaction environment.

Table 2: Catalyst Optimization for Thiophene Functionalization

| Reaction Type | Catalyst System | Optimized Ligand/Component | Key Finding |

|---|---|---|---|

| Vicinal Difunctionalization | Palladium/Norbornene (Pd/NBE) | AsPh3 (Arsine ligand) | Arsine ligand was superior to phosphine ligands for yield. nih.gov |

| Asymmetric 6π-electrocyclization | Chiral Brønsted Base | Quinine-derived amide | Catalyst structure was critical for achieving high enantioselectivity. rsc.orgrsc.org |

| C-H Polycondensation | Nickel Catalyst | N-heterocyclic carbene (NHC) | NHC ligands were more effective for less reactive chlorothiophenes. researchgate.net |

Regioselective Functionalization via Organometallic Methods

Achieving regioselectivity is a central challenge in the functionalization of substituted thiophenes, as the electronic and steric properties of the substituents direct the reactivity of the available C-H or C-X bonds. Organometallic methods offer a powerful toolkit for controlling the position of new functional groups.

The Suzuki cross-coupling reaction, catalyzed by palladium(0), is a prominent method for the regioselective synthesis of aryl-substituted thiophenes. nih.govnih.gov For example, a novel series of 2-(bromomethyl)-5-aryl-thiophenes was synthesized regioselectively by coupling 2-bromo-5-(bromomethyl)thiophene with various aryl boronic acids. nih.govnih.gov The reaction exclusively occurs at the C-Br bond at the 5-position, leaving the bromomethyl group at the 2-position intact for further transformations. This highlights the ability of palladium catalysts to selectively activate specific C-X bonds based on their reactivity.

Directed C-H activation is another sophisticated strategy for controlling regioselectivity. By employing a directing group, a metal catalyst can be guided to a specific C-H bond. A pH-sensitive directing group has been used to achieve sequential functionalization of thiophenes, providing access to 2,3,4- and 2,4,5-substituted derivatives. nih.govacs.org This "on/off" switchability of the directing group offers a powerful means to generate diverse substitution patterns on the thiophene core. nih.govacs.org

Furthermore, regioselective metalation using organolithium or magnesium reagents, often in combination with trapping agents, is a classic yet effective method. The use of mixed TMP-bases (where TMP = 2,2,6,6-tetramethylpiperidyl) like TMPMgCl·LiCl can trigger regioselective magnesiation of heterocycles. researchgate.net Similarly, chemo- and regioselective Br/Li exchange reactions are utilized to generate multi-functionalized thiophenes, which can then be derivatized. mdpi.com The choice of the metalating agent and reaction conditions, such as temperature and additives, is critical for controlling the site of metalation and, consequently, the final functionalization pattern. uni-muenchen.de

Table 3: Methods for Regioselective Thiophene Functionalization

| Method | Catalyst/Reagent | Position Selectivity | Example Application |

|---|---|---|---|

| Suzuki Cross-Coupling | Pd(PPh3)4 / K3PO4 | C5-position | Synthesis of 2-(bromomethyl)-5-aryl-thiophenes. nih.govnih.gov |

| Directed C-H Activation | Palladium with pH-sensitive directing group | C2, C3, C4, or C5 | Sequential arylation to form polysubstituted thiophenes. nih.govacs.org |

| Halogen/Metal Exchange | n-BuLi or iPrMgCl·LiCl | Varies with substrate and reagent | Selective functionalization of polyhalogenated thiophenes. mdpi.comuni-muenchen.de |

| Directed Metalation | TMPMgCl·LiCl | Varies with directing group | Regioselective magnesiation of functionalized thiophenes. researchgate.net |

Vi. Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. aps.orgnih.gov It is widely used to investigate the geometry, electronic properties, and reactivity of organic compounds, including thiophene (B33073) derivatives. scholaris.canih.govresearchgate.net

The initial step in most computational studies is geometry optimization, where the molecule's lowest-energy three-dimensional arrangement is determined. nih.gov For 5-(Bromomethyl)thiophene-3-carbonitrile, this would involve using a DFT method, such as the popular B3LYP functional, combined with a basis set like 6-311++G(d,p), to find the most stable conformation. researchgate.netresearchgate.net This process yields crucial structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data) Note: The following table is for illustrative purposes to show the type of data generated from DFT calculations. Specific values for this compound require a dedicated computational study.

| Parameter | Description | Calculated Value |

|---|---|---|

| C2-C3 | Bond Length (Å) | Data Not Available |

| C5-C(H2)Br | Bond Length (Å) | Data Not Available |

| C3-C≡N | Bond Length (Å) | Data Not Available |

| S1-C2-C3 | Bond Angle (°) | Data Not Available |

| C4-C5-C(H2)Br | Bond Angle (°) | Data Not Available |

| C4-C3-C-N | Dihedral Angle (°) | Data Not Available |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. youtube.compku.edu.cn The LUMO is the innermost empty orbital, acts as an electron acceptor, and its energy level corresponds to the molecule's electrophilicity. youtube.compku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. mdpi.com For this compound, FMO analysis would pinpoint the distribution of these orbitals, revealing which parts of the molecule are most likely to participate in electron-donating or electron-accepting interactions.

Table 2: Key Quantum Chemical Descriptors from FMO Analysis (Illustrative) Note: This table illustrates the type of data obtained from FMO analysis. Values are hypothetical.

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data Not Available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data Not Available |

| Energy Gap (ΔE) | ELUMO - EHOMO | Data Not Available |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. mdpi.com It is invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded: red areas indicate regions of negative electrostatic potential, which are rich in electrons and prone to attack by electrophiles. researchgate.net Blue areas represent positive electrostatic potential, which are electron-deficient and susceptible to attack by nucleophiles. researchgate.netnih.gov Green and yellow regions denote intermediate potential.

For this compound, one would expect to see a significant negative potential (red) around the nitrogen atom of the electron-withdrawing nitrile group and potentially near the sulfur heteroatom due to lone pairs. researchgate.net Regions of positive potential (blue) would likely be found around the hydrogen atoms of the bromomethyl group, indicating their susceptibility to nucleophilic attack. nih.gov

Mechanistic Pathway Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in exploring the mechanisms of chemical reactions. nih.gov By modeling the potential energy surface, researchers can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

For this compound, this methodology could be used to study various reactions, such as nucleophilic substitution at the bromomethyl group or reactions involving the nitrile functionality. For instance, by comparing the activation energies of different possible pathways, computational chemists can predict which reaction is kinetically favored. nih.gov Studies on the metabolism of other thiophene-containing drugs have successfully used DFT to compare competitive pathways like S-oxidation and epoxidation, determining the more favorable toxic metabolite formation route. nih.gov

Prediction of Spectroscopic Properties

DFT calculations can accurately predict various spectroscopic properties, which is essential for structural characterization. nih.gov Theoretical vibrational spectra (Infrared and Raman) can be computed by calculating the second derivatives of the energy with respect to atomic displacements. researchgate.net The calculated frequencies and intensities can then be compared with experimental spectra to confirm the molecular structure and aid in the assignment of vibrational modes. researchgate.netresearchgate.net

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to UV-Visible absorption spectra. nih.govresearchgate.net These calculations provide information on the absorption wavelengths (λmax) and oscillator strengths, helping to interpret the electronic behavior of the molecule.

Topological Analyses for Noncovalent Interactions (e.g., QTAIM, IGM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the topology of the electron density to characterize chemical bonds and, in particular, weak noncovalent interactions. frontiersin.orgnih.gov QTAIM analysis identifies critical points in the electron density. The presence of a bond critical point (BCP) between two atoms indicates they are linked by a bond path. nih.gov

The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature of the interaction. For example, specific ranges for these values can distinguish strong covalent bonds from weaker noncovalent interactions like hydrogen bonds or van der Waals forces. nih.gov For this compound, QTAIM could be employed to investigate potential intramolecular interactions, such as between the bromine atom and the thiophene ring, or to analyze the intermolecular forces that govern its crystal packing. frontiersin.org

Vii. Interdisciplinary Research Applications

Synthetic Intermediate in Medicinal Chemistry

The thiophene (B33073) nucleus is recognized as a "privileged pharmacophore" in medicinal chemistry, owing to its presence in numerous FDA-approved drugs and its diverse biological activities. nih.gov Compounds containing the thiophene ring exhibit a wide spectrum of therapeutic properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. nih.govresearchgate.netnih.gov 5-(Bromomethyl)thiophene-3-carbonitrile serves as a crucial intermediate in this domain, primarily due to the high reactivity of the bromomethyl group, which readily undergoes nucleophilic substitution reactions. This reactivity allows for the facile introduction of the thiophene-3-carbonitrile moiety into larger, more complex molecular structures, enabling the development of novel therapeutic agents.

The primary application of this compound in medicinal chemistry is as a foundational building block for synthesizing a variety of bioactive thiophene derivatives. wjpps.comnih.gov The bromomethyl group acts as an excellent electrophilic site, reacting with a wide array of nucleophiles such as amines, thiols, and alcohols to forge new carbon-heteroatom bonds. This versatility allows medicinal chemists to generate extensive libraries of novel compounds for biological screening. For instance, its derivatives have been explored for their potential as anticancer agents that can modulate the activity of kinases or induce apoptosis. mdpi.com The planarity and aromaticity of the thiophene ring can enhance binding to biological targets, while the attached functional groups can be tailored to optimize potency and selectivity. mdpi.com

Table 1: Examples of Bioactive Thiophene Derivatives Synthesized from Thiophene Precursors

| Class of Derivative | Therapeutic Target/Activity | Research Focus |

| Thiophene Carboxamides | Anticancer (e.g., against A375, HT-29, MCF-7 cell lines) | Exploration of cytotoxicity and structure-activity relationships. mdpi.com |

| Thieno[3,2-d]pyrimidines | Kinase Inhibitors (e.g., EGFR/HER2) | Development of dual inhibitors for lung cancer therapy. mdpi.com |

| Chalcone Analogues | Antimicrobial | Screening against bacterial and fungal strains. nih.gov |

| Substituted Thiophenes | Anti-inflammatory, Analgesic | Synthesis of novel agents with improved therapeutic profiles. researchgate.net |

Beyond simple derivatives, this compound is a valuable precursor for constructing more intricate and diverse pharmaceutical scaffolds. nih.gov The thiophene ring itself can be a central component of larger, often fused, heterocyclic systems. The dual functionality of the molecule—the electrophilic bromomethyl group and the versatile cyano group—provides multiple reaction pathways. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings. This enables the synthesis of complex molecular architectures such as thienopyrimidines, thienopyridines, and other fused systems that are of significant interest in drug discovery. mdpi.com For example, related aminothiophene-carbonitrile precursors are used to construct pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds, highlighting the utility of the cyanothiophene motif in building complex heterocyclic drugs. ekb.eg

Agricultural Chemistry Potential as a Precursor

The utility of thiophene derivatives extends into the field of agricultural chemistry, where they serve as core structures for various herbicides, insecticides, and fungicides. researchgate.net The compound this compound, as a reactive intermediate, is a potential precursor for the synthesis of novel agrochemicals. The thiophene moiety is a key component in commercial products, such as the herbicide thiafluone. researchgate.net The ability to functionalize the thiophene ring via the bromomethyl group allows for the systematic modification of a molecule's properties to enhance its efficacy against specific pests or weeds while potentially improving its environmental degradation profile. Its role as a building block facilitates the creation of new active ingredients for crop protection.

Broader Impact on Organic Synthesis and Material Science

The significance of this compound is not confined to life sciences. In the broader context of organic synthesis, it is a valuable tool for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov This utility is particularly relevant in the field of material science, where thiophene-based compounds are cornerstones for the development of advanced organic materials. researchgate.netunibo.it

Oligo- and polythiophenes are renowned for their semiconducting and optical properties, making them essential components in:

Organic Electronics: Used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (solar cells). researchgate.netmdpi.com

Sensors: Employed in the fabrication of chemical and biological sensors.

Functional Polymers: The bromomethyl group can serve as an initiation site for polymerization or as a point of attachment to a polymer backbone, allowing for the creation of functional materials with tailored electronic or optical properties.

Furthermore, thiophene-based building blocks are used to construct highly ordered, porous materials known as Covalent Organic Frameworks (COFs). mdpi.com These materials have potential applications in gas storage, catalysis, and photocatalysis. The defined structure and reactivity of this compound make it a candidate for incorporation into these sophisticated supramolecular architectures. mdpi.com

Q & A

Q. What are the standard synthetic routes for 5-(Bromomethyl)thiophene-3-carbonitrile, and what reaction conditions are critical for high yield?

- Methodological Answer : The compound can be synthesized via bromomethylation of thiophene-3-carbonitrile derivatives. A common approach involves nucleophilic substitution using brominating agents like in the presence of radical initiators (e.g., AIBN) or light. Solvent choice (e.g., ) and temperature control (60–80°C) are critical to minimize side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity . Key Reaction Table :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromomethylation | NBS, AIBN, , 70°C | 65–75 |

| Purification | Silica gel chromatography | >95 purity |

Q. How is this compound characterized structurally, and what spectroscopic data are essential?

- Methodological Answer : Characterization relies on:

- NMR : NMR (CDCl) shows signals for the thiophene ring (δ 7.2–7.5 ppm) and bromomethyl group (δ 4.3–4.5 ppm). NMR confirms the nitrile carbon (δ 115–120 ppm) .

- IR : Strong absorption at ~2200 cm (C≡N stretch) and 600–650 cm (C-Br stretch) .

- Mass Spectrometry : Molecular ion peak at 202 (M) with isotopic patterns consistent with bromine .

Advanced Research Questions

Q. What strategies improve regioselectivity in electrophilic substitution reactions involving this compound?

- Methodological Answer : The electron-withdrawing nitrile group directs electrophiles to the 2- and 4-positions of the thiophene ring. To enhance regioselectivity:

Q. How can researchers resolve contradictions in reported reaction yields or spectroscopic data for this compound?

- Methodological Answer : Discrepancies often arise from:

- Solvent effects : Polar solvents (e.g., DMSO) shift NMR signals. Always report solvent and concentration.

- Impurity profiles : Use HPLC-MS to identify byproducts (e.g., de-brominated derivatives).

- Synthetic route variations : Compare methods (e.g., radical vs. ionic bromination) and validate via independent replication .

Q. What are the applications of this compound in designing bioactive molecules?

- Methodological Answer : The bromomethyl group serves as a versatile handle for cross-coupling (e.g., Suzuki-Miyaura) to introduce pharmacophores. Applications include:

- Antimicrobial agents : Conjugation with triazole moieties via click chemistry .

- Kinase inhibitors : Structural analogs show binding affinity in molecular docking studies (PDB: 3TKY) .

Example Derivative Table :

| Derivative | Biological Activity | Target |

|---|---|---|

| 5-(Bromomethyl)-3-cyanothiophene-triazole | Antifungal (MIC: 2 µg/mL) | CYP51 |

| 5-(Bromomethyl)-3-cyanothiophene-phenyl | Kinase inhibition (IC: 50 nM) | EGFR |

Data Contradiction Analysis

Q. Why do different studies report varying stability for this compound under storage conditions?

- Methodological Answer : Stability depends on:

- Light exposure : Bromine abstraction under UV light leads to degradation. Store in amber vials at –20°C.

- Moisture : Hydrolysis of the nitrile group occurs in humid environments. Use molecular sieves in storage .

Stability Comparison Table :

| Condition | Degradation Rate (%) |

|---|---|

| 25°C, light | 30% in 7 days |

| –20°C, dark | <5% in 30 days |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.